

Introduction: The Strategic Value of Substituted Phenols

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Compound of Interest

Compound Name: 4-Amino-2-(tert-butyl)phenol

CAS No.: 4151-62-6

Cat. No.: B2762302

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In the landscape of medicinal chemistry and drug development, the substituted aminophenol scaffold is a cornerstone. Its rigid, yet functionalized, aromatic core provides a reliable anchor for building complex molecules with specific biological activities. However, the precise arrangement of substituents on the phenol ring is not a trivial detail; it is a critical determinant of a molecule's steric and electronic properties, and thus its ability to interact with biological targets. This guide focuses on a specific, high-value building block: **4-Amino-2-(tert-butyl)phenol**.

A common point of confusion arises with its isomer, 2-Amino-4-tert-butylphenol. While structurally similar, the positional difference of the amino and tert-butyl groups leads to distinct chemical reactivity and utility in synthesis. This guide will clarify these distinctions, providing researchers with a comprehensive technical overview of **4-Amino-2-(tert-butyl)phenol**, its logical synthesis, market availability, and its significant role as a scaffold in modern therapeutic design, particularly in the development of kinase inhibitors.

Section 1: Physicochemical Properties and Identification

Accurate identification is paramount. The tert-butyl group, a bulky and lipophilic moiety, significantly influences the molecule's properties. Its placement at the C2 position, ortho to the hydroxyl group, creates a sterically hindered environment that can be strategically exploited in synthesis to direct reactions or to fit into specific enzymatic pockets.

The following table summarizes the key identification and physical properties for **4-Amino-2-(tert-butyl)phenol** and contrasts them with its common isomer.

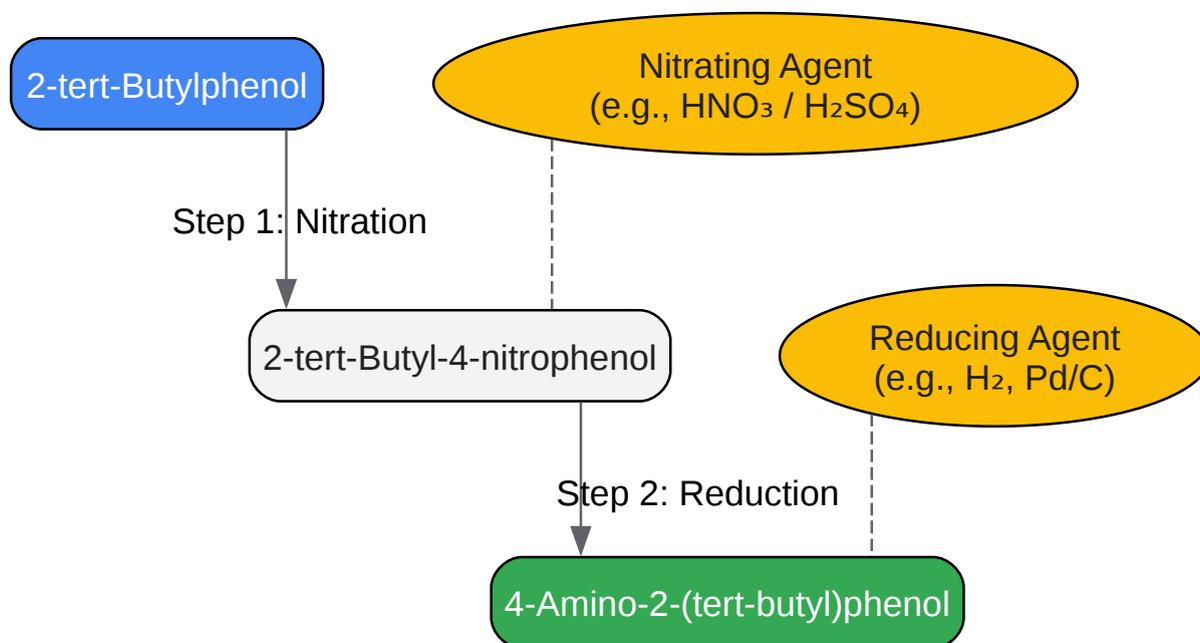
Property	4-Amino-2-(tert-butyl)phenol	2-Amino-4-(tert-butyl)phenol
Structure		
CAS Number	4151-62-6[1][2]	1199-46-8[3]
Molecular Formula	C ₁₀ H ₁₅ NO[1][2]	C ₁₀ H ₁₅ NO[3]
Molecular Weight	165.23 g/mol [1][2]	165.23 g/mol [3]
Synonyms	2-tert-Butyl-4-aminophenol	4-tert-Butyl-2-aminophenol[3]
Melting Point	Not consistently reported	160-163 °C[4]
Appearance	Pale-yellow to Yellow-brown Solid	Crystals or powder

Section 2: Synthesis Strategy: A Logic-Driven Approach

The most rational and industrially scalable synthesis of **4-Amino-2-(tert-butyl)phenol** begins with the commercially available precursor, 2-tert-butylphenol. The synthesis is a classic two-step electrophilic aromatic substitution followed by a reduction.

- **Step 1: Electrophilic Nitration.** The phenol ring is activated by the hydroxyl group, which is a strong ortho, para-director. Since the ortho position is already occupied by the bulky tert-butyl group, the incoming electrophile, the nitronium ion (NO₂⁺), is overwhelmingly directed to the vacant para position. This step yields the intermediate, 2-tert-butyl-4-nitrophenol.
- **Step 2: Reduction of the Nitro Group.** The nitro group of the intermediate is then reduced to the primary amine. This transformation is a robust and well-established reaction in organic chemistry, often achieved with high yield using various reducing agents. Catalytic hydrogenation is a common and clean method.

This logical workflow ensures high regioselectivity and overall yield.



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Caption: General synthesis workflow for **4-Amino-2-(tert-butyl)phenol**.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative method based on established chemical principles for the nitration of phenols and the subsequent reduction of nitroarenes.[5][6][7]

Part A: Nitration of 2-tert-Butylphenol

- **Reactor Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-tert-butylphenol (1.0 eq) in a suitable solvent like glacial acetic acid.
- **Temperature Control (Causality):** Cool the flask to 0-5 °C in an ice-water bath. This is critical because nitration is a highly exothermic reaction. Maintaining a low temperature prevents over-nitration and the formation of undesired byproducts.
- **Reagent Addition:** Prepare a nitrating mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid (catalytic amount) and add it dropwise to the stirred phenol

solution via the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 10 °C.

- **Reaction:** After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Once the starting material is consumed, slowly pour the reaction mixture over crushed ice. The crude 2-tert-butyl-4-nitrophenol product will precipitate as a solid.
- **Isolation:** Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry under vacuum.

Part B: Reduction to **4-Amino-2-(tert-butyl)phenol**

- **Reactor Setup:** To a hydrogenation vessel, add the crude 2-tert-butyl-4-nitrophenol from Part A, a suitable solvent such as ethanol or ethyl acetate, and a catalytic amount of 5-10% Palladium on Carbon (Pd/C).
- **Hydrogenation (Causality):** Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas (H₂). Pressurize the vessel with H₂ (typically 3-5 bar) and stir vigorously. The palladium surface catalyzes the addition of hydrogen across the nitro group's N-O bonds, cleanly reducing it to an amine.
- **Reaction:** The reaction is typically exothermic. Maintain the temperature and pressure and continue stirring until hydrogen uptake ceases (usually 4-8 hours). Monitor by TLC for the disappearance of the nitro intermediate.
- **Isolation:** Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
- **Purification:** Evaporate the solvent from the filtrate under reduced pressure to yield the crude **4-Amino-2-(tert-butyl)phenol**. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

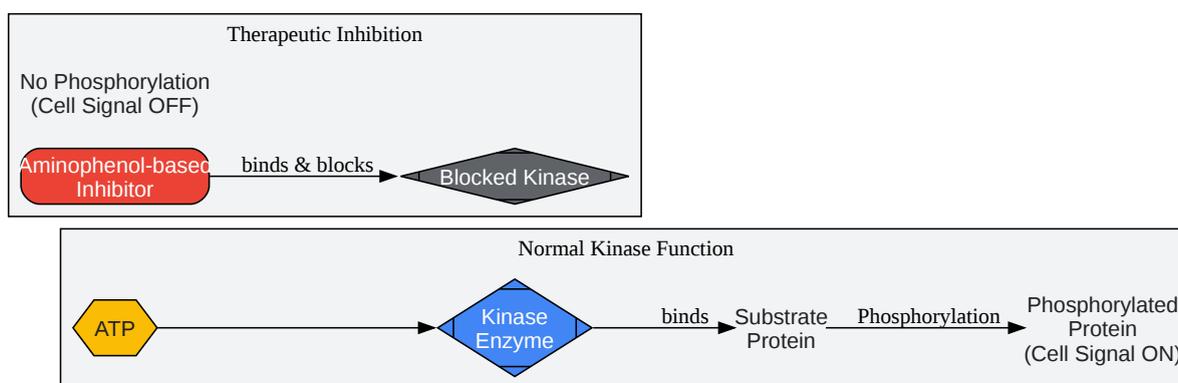
Section 3: Applications in Drug Development

The true value of **4-Amino-2-(tert-butyl)phenol** lies in its utility as a versatile scaffold. In drug discovery, a scaffold is a core chemical structure upon which various functional groups are appended to create a library of compounds for screening against biological targets.

The Kinase Inhibitor Scaffold

A prominent application is in the design of protein kinase inhibitors.[8] Kinases are enzymes that regulate a vast number of cellular processes by adding phosphate groups to proteins. Dysregulation of kinase activity is a hallmark of many diseases, especially cancer, where they often act as oncogenic drivers.[9] Small molecule inhibitors that block the ATP-binding site of a specific kinase can shut down its aberrant signaling, making them a powerful class of therapeutics.

Derivatives of 4-Amino-2-(thio)phenol have been successfully synthesized and shown to be effective inhibitors of protein kinases like AKT and ABL, which are crucial targets in cancer therapy.[8] The aminophenol core provides key hydrogen bonding interactions within the kinase's active site, while the other positions on the ring serve as attachment points for other fragments that confer potency and selectivity.



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Caption: Conceptual workflow of kinase inhibition by a small molecule drug.

Section 4: Market Landscape: Suppliers and Pricing

4-Amino-2-(tert-butyl)phenol is available from a range of specialty chemical suppliers, typically for research and development purposes. Pricing is highly dependent on purity, quantity, and whether it is supplied as the free base or as a salt (e.g., hydrochloride, trifluoroacetate), which can offer improved stability and solubility.

The following table provides a representative list of suppliers. Prices are for reference only and are subject to change. For bulk quantities, direct inquiry is always necessary.

Supplier	Product Name	CAS Number	Purity/Form	Pack Size	Price (USD/EUR)
Achmem	4-Amino-2-(tert-butyl)phenol	4151-62-6	N/A	Inquiry	Inquiry[1]
001CHEMICAL	4-Amino-2-(tert-butyl)phenol	4151-62-6	>98%	Inquiry	Inquiry[2]
CymitQuimica	4-Amino-2-(tert-butyl)phenol hydrochloride	116943-81-8	Min. 95%	50 mg	€385.00[10]
CymitQuimica	4-Amino-2-(tert-butyl)phenol hydrochloride	116943-81-8	Min. 95%	500 mg	€950.00[10]
Sigma-Aldrich	2-Amino-4-tert-butylphenol	1199-46-8	98%	Inquiry	Inquiry[4]

Section 5: Safety and Handling

As with any active chemical reagent, proper handling of **4-Amino-2-(tert-butyl)phenol** is essential. The following information is a summary of common hazards; users must consult the full Safety Data Sheet (SDS) from their supplier before use.

- Hazard Statements: Typically classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1]
- Precautionary Statements:
 - Prevention: Wash hands and exposed skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.
 - Response:
 - IF ON SKIN: Wash with plenty of soap and water.
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
- Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, should be worn at all times.

Conclusion

4-Amino-2-(tert-butyl)phenol is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its specific substitution pattern provides a unique combination of steric and electronic features that are highly valuable for designing targeted therapeutics. A clear understanding of its logical synthesis from 2-tert-butylphenol allows for efficient production planning, while knowledge of its supplier base enables its procurement for research and development pipelines. Its demonstrated use as a scaffold for potent kinase inhibitors underscores its importance and potential in the ongoing development of next-generation therapies for cancer and other diseases.

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